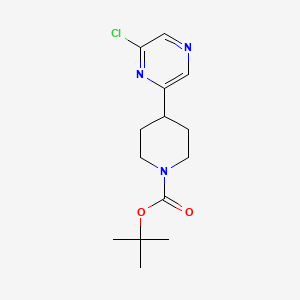
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular weight of N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzamide is 333.307.Physical And Chemical Properties Analysis
The physical and chemical properties of N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzamide are as follows :Scientific Research Applications
Synthesis and Material Applications
Organogels and Fluorescent Films for Sensing : Modification of naphthalene diimide into a photochemically stable, fluorescent derivative demonstrated its capability to form gels and fluorescent films. These materials showed sensitivity and selectivity to aniline vapor, indicating potential applications in environmental monitoring and sensing technologies (Fan et al., 2016).
Polyamides with Advanced Functionalities : Research into the synthesis of new polyamides with semifluorinated aromatic diamines revealed materials with good solubility in organic solvents and high thermal stability. These polyamides, exhibiting clear and flexible film properties, might be useful in advanced material applications requiring high performance and durability (Bera et al., 2012).
Medicinal Chemistry and Drug Development
- Inhibition of Stearoyl-CoA Desaturase-1 (SCD-1) : SAR studies of 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as SCD-1 inhibitors have led to the identification of potent compounds with significant efficacy in reducing plasma desaturation index, highlighting their potential in addressing metabolic disorders (Uto et al., 2009).
Organic Synthesis and Chemical Transformation
Synthesis of Tetrahydrobenzofurans : Research on the oxidation of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides unveiled novel pathways to tetrahydrobenzofuran derivatives, opening new avenues for the synthesis of complex organic molecules with potential biological activities (Levai et al., 2002).
Heterocyclic Derivatives Synthesis : Palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has been shown to yield a variety of heterocyclic derivatives including tetrahydrofuran and oxazoline derivatives, demonstrating the versatility of this approach in synthesizing pharmacologically relevant compounds (Bacchi et al., 2005).
properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c16-15(17,18)12-3-1-11(2-4-12)13(21)19-9-14(23-8-6-20)5-7-22-10-14/h1-4,20H,5-10H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSJHNFJINEZNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2355958.png)




![2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2355968.png)

![{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2355970.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2355971.png)
![Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B2355974.png)
![1-[3-(3,4-Difluorophenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2355975.png)

